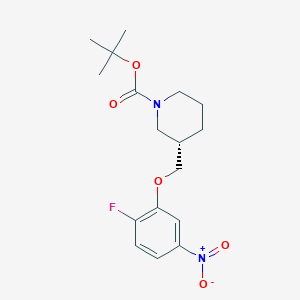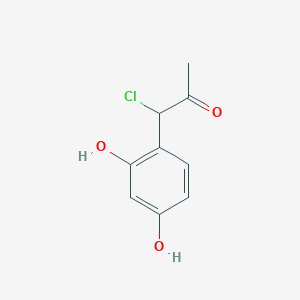
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features both an amino acid structure and a substituted imidazole ring
Preparation Methods
The synthesis of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the 2,4-difluorobenzyl group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced to the imidazole ring.
Amino acid synthesis: The final step involves the incorporation of the amino acid moiety, which can be achieved through standard peptide synthesis techniques.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous-flow reactors and other advanced techniques .
Chemical Reactions Analysis
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and protein synthesis due to its amino acid structure.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The amino acid moiety allows the compound to be incorporated into peptides or proteins, affecting their structure and function .
Comparison with Similar Compounds
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can be compared with other similar compounds, such as:
Histidine: Another amino acid with an imidazole ring, but without the difluorobenzyl substitution.
2,4-Difluorobenzylamine: A simpler compound with the same benzyl group but lacking the amino acid structure.
Imidazole derivatives: Various other imidazole-containing compounds used in medicinal chemistry.
The uniqueness of this compound lies in its combination of an amino acid structure with a substituted imidazole ring, providing a versatile scaffold for drug development and biochemical studies .
Properties
Molecular Formula |
C13H13F2N3O2 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-[5-[(2,4-difluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H13F2N3O2/c14-8-2-1-7(9(15)4-8)3-11-12(18-6-17-11)5-10(16)13(19)20/h1-2,4,6,10H,3,5,16H2,(H,17,18)(H,19,20)/t10-/m0/s1 |
InChI Key |
AQZDFPKLBWSPLO-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)CC2=C(N=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=C(N=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)




![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)



